![molecular formula C15H20O4 B14476145 2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid CAS No. 69974-02-3](/img/structure/B14476145.png)
2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a methoxy(phenyl)methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of a methyl group attached to the cyclohexane ring.
Attachment of the Methoxy(phenyl)methoxy Group: This step involves the reaction of the cyclohexane derivative with methoxy(phenyl)methanol under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy(phenyl)methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.
Receptor Interaction: The compound may bind to receptors, modulating cellular responses.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
Cyclohexane-1-carboxylic acid: Lacks the methoxy(phenyl)methoxy group, resulting in different chemical properties and reactivity.
2-Methoxyphenylacetic acid: Contains a methoxyphenyl group but differs in the structure of the carbon backbone.
Cyclohexanecarboxylic acid: Similar cyclohexane ring structure but lacks the methoxy(phenyl)methoxy substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
69974-02-3 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-[methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O4/c1-18-15(11-7-3-2-4-8-11)19-13-10-6-5-9-12(13)14(16)17/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3,(H,16,17) |
Clé InChI |
GQLJRRYTCMYMQT-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=C1)OC2CCCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


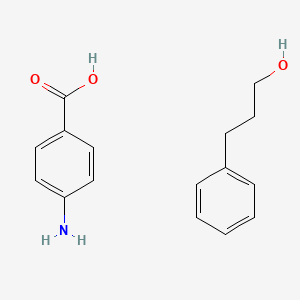
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
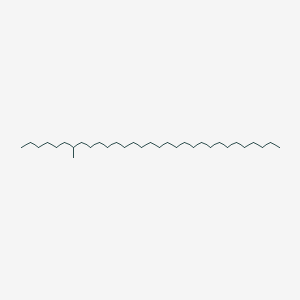

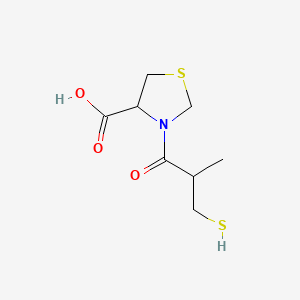
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
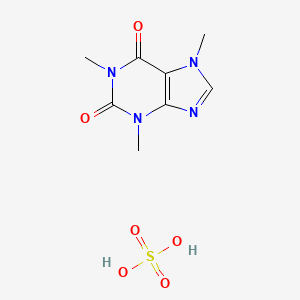
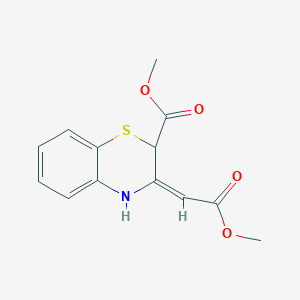
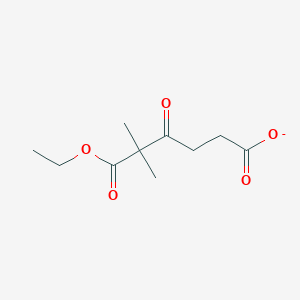
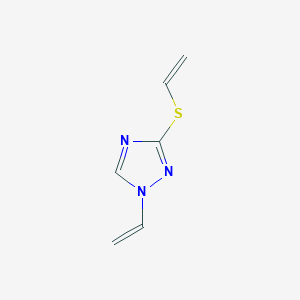
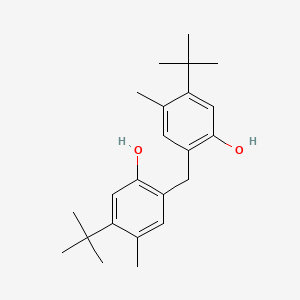
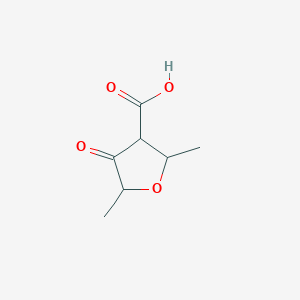
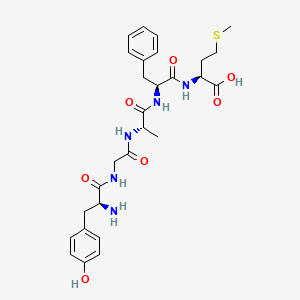
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
